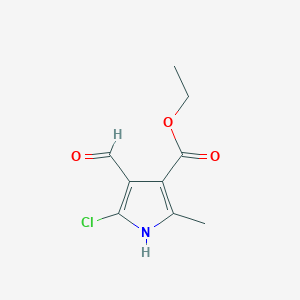

![molecular formula C14H9ClN2OS B2876705 N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide CAS No. 941877-34-5](/img/structure/B2876705.png)

N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

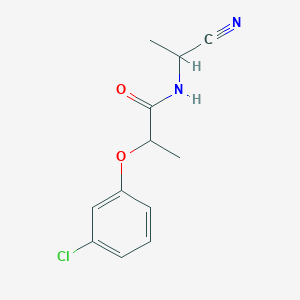

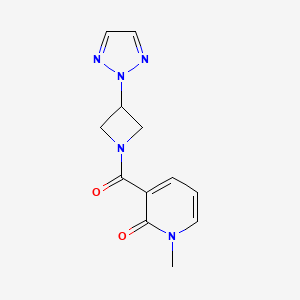

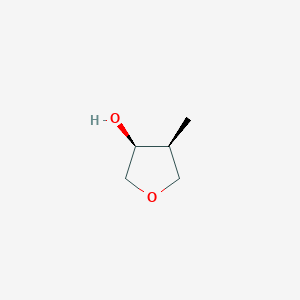

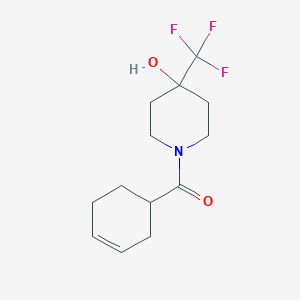

“N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is a chemical compound that has been studied for its potential pharmacological properties . It contains a total of 22 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, and 1 five-membered ring .

Synthesis Analysis

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The compound undergoes a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions during its synthesis . The reaction involves the formation of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives .Physical And Chemical Properties Analysis

The compound has a melting point of 257–259 °C . Its IR spectrum shows peaks at 628 cm−1 (C–S–C benzothiazole), 826 cm−1 (C–Cl), 1461 cm−1 (C–N benzothiazole), 1497 cm−1 (C–O-C oxadiazole), 1516 cm−1 (C=C aromatic), and 3321 cm−1 (N–H) .Applications De Recherche Scientifique

Anticancer Activity

Benzothiazole derivatives have been identified as potential anticancer agents. Research has shown that compounds like N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide exhibit promising activity against various cancer cell lines. The benzothiazole nucleus is a part of several therapeutic agents synthesized for their remarkable pharmacological potentialities, including anticancer properties .

Antimicrobial and Antibacterial Agents

These compounds have been extensively studied for their antimicrobial activities. Novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which include the benzothiazole moiety, have shown variable activity against Gram-positive and Gram-negative bacterial strains. Some derivatives have exhibited promising activity against Staphylococcus aureus with significant minimum inhibitory concentration (MIC) values .

Antidiabetic Effects

Benzothiazole derivatives are also investigated for their potential antidiabetic effects. The structural similarity to thiazolidinediones, which are a class of antidiabetic drugs, suggests that benzothiazole compounds could be used in the management of diabetes through various mechanisms, including the modulation of insulin sensitivity .

Anti-Inflammatory Properties

The anti-inflammatory properties of benzothiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They have been shown to interfere with inflammatory pathways, potentially providing relief from conditions such as arthritis and other inflammatory disorders .

Neuroprotective Applications

Benzothiazole compounds have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. For instance, riluzole, which contains a benzothiazole nucleus, is used for the treatment of amyotrophic lateral sclerosis (ALS), indicating the potential of benzothiazole derivatives in neuroprotection .

Anticonvulsant Activity

The benzothiazole nucleus has been incorporated into compounds that exhibit anticonvulsant activity. These compounds can be used in the development of new medications for the treatment of epilepsy and other seizure disorders, providing an alternative to current antiepileptic drugs .

Mécanisme D'action

While the exact mechanism of action of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” is not specified, compounds with a similar structure have been evaluated for their anti-inflammatory activity . These compounds inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Orientations Futures

Future research could focus on further exploring the anti-inflammatory and analgesic activities of “N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide” and its derivatives . Molecular docking studies could also be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-11-4-2-1-3-10(11)14(18)17-9-5-6-12-13(7-9)19-8-16-12/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBXVGJVLPVEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)

![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)